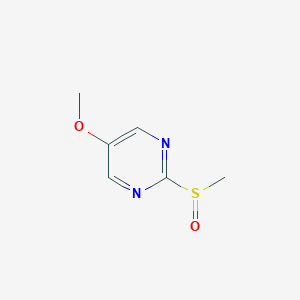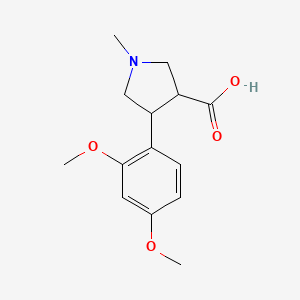![molecular formula C11H20N2O2 B13010213 tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B13010213.png)
tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate is a chemical compound with a complex bicyclic structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The compound contains a tert-butyl carbamate group and a bicyclo[3.1.0]hexane ring system, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate typically involves multiple steps. One common method includes the protection of the amino group using a tert-butyl carbamate (Boc) group. The reaction conditions often involve the use of Boc anhydride and a suitable base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[310]hexanyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions. Its bicyclic structure makes it a valuable tool for investigating the mechanisms of various biochemical processes.
Medicine
In medicine, tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bicyclic structure of the compound allows for precise interactions with these targets, making it a potent modulator of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the bicyclic structure.
tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate: A compound with a similar carbamate group but different stereochemistry and functional groups.
Uniqueness
tert-Butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate is unique due to its bicyclic structure and specific stereochemistry. These features contribute to its distinct chemical behavior and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-8(7)9(6)12/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8-,9+/m1/s1 |
InChI-Schlüssel |
NKLUMVARBVWVMR-BGZDPUMWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2[C@H]1[C@H]2N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC2C1C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13010147.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13010149.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile](/img/structure/B13010156.png)


![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13010178.png)
![6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B13010180.png)
![3,9-Dioxatricyclo[3.3.1.02,4]nonane](/img/structure/B13010197.png)

![3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13010208.png)


